2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one
説明
The compound 2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative characterized by a 1,2-dihydropyrazol-3-one core with three key substituents:
- Position 2: A 4-chlorophenyl group (electron-withdrawing chlorine substituent).
- Position 5: An ethoxy (-OCH2CH3) group, enhancing solubility compared to bulkier substituents.
- Position 4: A methylene-linked 3-(trifluoromethyl)anilino group (=CH–NH–C6H3(CF3)), contributing steric bulk and electronic effects from the trifluoromethyl moiety.
The molecular formula is C18H17ClF3N3O2 (calculated molecular weight: ~399.8 g/mol).
特性
IUPAC Name |
2-(4-chlorophenyl)-5-ethoxy-4-[[3-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClF3N3O2/c1-2-28-17-16(11-24-14-5-3-4-12(10-14)19(21,22)23)18(27)26(25-17)15-8-6-13(20)7-9-15/h3-11,25H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBQZDATXMSLLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)N(N1)C2=CC=C(C=C2)Cl)C=NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one is a complex pyrazolone derivative characterized by its unique structural features, including a chlorophenyl group, an ethoxy group, and a trifluoromethyl anilino moiety. The molecular formula is C19H15ClF3N3O2, with a molecular weight of approximately 409.79 g/mol. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The structure of the compound features:
- Pyrazolone Core : Known for its reactivity and biological properties.
- Trifluoromethyl Group : Influences the compound's electronic properties and biological interactions.
- Chlorophenyl and Ethoxy Substituents : These groups enhance the compound's lipophilicity and potential binding to biological targets.
Anticancer Activity
Research indicates that pyrazole derivatives, including this compound, possess notable anticancer properties . Specifically, studies have shown that similar compounds can inhibit key pathways involved in tumor growth and progression. For example:
- In vitro Studies : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231) .
- Mechanism of Action : The anticancer efficacy is attributed to the inhibition of specific kinases such as BRAF(V600E) and Aurora-A kinase, which are critical in cancer cell proliferation and survival .
Antibacterial Activity
The compound also shows promising antibacterial activity . Pyrazole derivatives have been reported to exhibit effectiveness against a range of bacterial strains, suggesting that modifications to the pyrazole structure can enhance antibacterial properties:
- Studies on Related Compounds : Research has shown that certain pyrazole derivatives can effectively inhibit bacterial growth, indicating potential for development as antibacterial agents .
Anti-inflammatory Effects
In addition to anticancer and antibacterial activities, this compound may possess anti-inflammatory properties . Pyrazoles have been investigated for their ability to modulate inflammatory pathways:
- Research Findings : Some pyrazole derivatives have demonstrated significant anti-inflammatory effects comparable to established anti-inflammatory drugs such as diclofenac .
Case Studies
科学的研究の応用
Anticancer Properties
Research indicates that compounds similar to 2-(4-chlorophenyl)-5-ethoxy-4-{[3-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one exhibit notable anticancer properties. The trifluoromethyl group plays a crucial role in modulating these activities. Studies have shown that structural modifications can enhance the therapeutic efficacy of these compounds by improving their binding affinity to cancer-related targets.
Antibacterial Effects
In addition to anticancer properties, preliminary studies suggest that this compound may also possess antibacterial activity. The interactions of trifluoromethylpyrazoles with bacterial enzymes could provide insights into their mechanisms of action against various pathogens. Further research is needed to elucidate these interactions and confirm their therapeutic potential.
Medicinal Chemistry Applications
The unique structure of this compound allows for various applications in medicinal chemistry:
- Drug Development : The compound's ability to interact with biological targets positions it as a candidate for drug development, particularly in oncology and infectious disease treatment.
- Synthetic Intermediate : Its pyrazolone framework can serve as a building block for synthesizing other biologically active compounds through cyclization and condensation reactions.
- Interaction Studies : Research into its binding affinities with enzymes or receptors can provide valuable data for understanding its pharmacological profile and potential side effects.
Case Study 1: Anticancer Activity
A study focused on the synthesis of related trifluoromethylpyrazoles demonstrated significant anticancer activity against various tumor cell lines. The research highlighted how modifications in the trifluoromethyl position could enhance cytotoxic effects, suggesting that similar adjustments in this compound could yield improved therapeutic agents.
Case Study 2: Antibacterial Efficacy
Another investigation examined the antibacterial properties of structurally related compounds. Results indicated that specific derivatives exhibited potent activity against resistant strains of bacteria, prompting further exploration into the mechanism of action and potential clinical applications for this compound.
類似化合物との比較
Comparison with Similar Compounds
Structural analogs of pyrazol-3-one derivatives vary primarily in substituents at positions 2, 4, and 5. Below is a comparative analysis based on substituent effects, molecular properties, and crystallographic data from the evidence.
Table 1: Structural and Molecular Comparison
Key Observations
Substituent Effects on Solubility and Bioactivity: The target’s ethoxy group at R5 improves aqueous solubility compared to CF3 in and , which are more lipophilic . Trifluoromethyl at R4 (target) vs.
F) minimally affect molecular conformation but significantly impact crystal packing due to differences in van der Waals radii . ’s thiadiazole and ’s thienyl groups introduce heterocyclic diversity, enabling unique hydrogen-bonding or π-stacking interactions absent in the target compound .
Synthetic Flexibility: Pyrazol-3-ones are typically synthesized via condensation reactions (e.g., and : malononitrile/ethyl cyanoacetate with amines), suggesting the target could be synthesized similarly .
Q & A
Q. What synthetic routes are commonly employed to prepare this pyrazolone derivative?
Methodological Answer: The compound is synthesized via condensation reactions between pyrazole precursors and substituted anilines. For example:
- Cyclization of chalcone intermediates with hydrazine derivatives under reflux in ethanol (e.g., 3,5-dichlorophenylhydrazine) .
- Phosphorus oxychloride-mediated cyclization, as described for structurally related pyrazoles, to enhance ring closure efficiency .
- Isolation of crystalline products often requires solvent optimization (e.g., ethanol or methanol) and recrystallization .
Q. How is structural identity and purity validated for this compound?
Methodological Answer:
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and hydrogen bonding; IR identifies functional groups like C=O and N-H stretches.
- X-ray Crystallography : Single-crystal diffraction (e.g., using protocols in and ) resolves stereochemistry and tautomeric forms .
- Chromatography : HPLC or TLC monitors reaction progress and purity .
Advanced Research Questions
Q. How can computational methods predict electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate molecular orbitals, electrostatic potential surfaces, and Fukui indices to identify nucleophilic/electrophilic sites. Use software like Gaussian with functionals validated in (e.g., B3LYP) .
- Wavefunction Analysis (Multiwfn) : Quantify electron localization (ELF), bond order, and charge transfer using Multiwfn’s topology modules .
Q. How to resolve contradictions in reported crystallographic data for similar pyrazolones?
Methodological Answer:
- Re-analyze diffraction data using WinGX ( ) to check for disorder, thermal motion, or refinement errors .
- Compare hydrogen-bonding patterns and tautomeric states (e.g., keto-enol equilibria) with structurally characterized analogs (e.g., and ) .
- Validate unit cell parameters against databases (e.g., Cambridge Structural Database) .
Q. What experimental design strategies optimize reaction yield and selectivity?
Methodological Answer:
Q. How can tautomeric equilibria in solution be experimentally and computationally analyzed?
Methodological Answer:
- NMR Titration : Monitor chemical shift changes in DMSO-d₆ vs. CDCl₃ to detect keto-enol tautomerism .
- DFT-MD Simulations : Model solvent effects on tautomeric stability using implicit/explicit solvation models (e.g., SMD in Gaussian) .
- Multiwfn Topology Analysis : Map Laplacian of electron density to identify hydrogen-bonding interactions stabilizing specific tautomers .
Data Analysis and Contradiction Management
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
